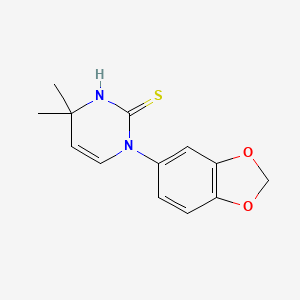

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound featuring a 1,4-dihydropyrimidine core substituted with a 1,3-benzodioxole group at position 1, a thiol (-SH) group at position 2, and two methyl groups at position 2. Its molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 262.33 g/mol and a CAS registry number of 1142213-33-9 .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-13(2)5-6-15(12(18)14-13)9-3-4-10-11(7-9)17-8-16-10/h3-7H,8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALECOIFBQRFDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of catalysts such as palladium for cross-coupling reactions, and bases like sodium hydroxide for condensation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidine Derivatives

The compound belongs to the pyrimidine family, a class of heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₄N₂O₂S | 262.33 | 1142213-33-9 | 1,4-Dihydropyrimidine-2-thiol | 1,3-Benzodioxol-5-yl, 4,4-dimethyl |

| 5-Bromo-2,4,6-trichloropyrimidine | C₄BrCl₃N₂ | 262.33 | 63931-21-5 | Pyrimidine | Bromo (Br), Trichloro (Cl₃) |

| 3-(2,5-Dimethoxyphenyl)-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4-diene | C₁₃H₁₄N₂O₂S | 262.33 | 100849-95-4 | Bicyclic thiadiazole | 2,5-Dimethoxyphenyl |

| 1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | C₁₅H₂₀N₂S | 260.40 | 1142212-82-5 | 1,4-Dihydropyrimidine-2-thiol | 2-Ethyl-6-methylphenyl, 4,4-dimethyl |

Key Observations:

Molecular Weight Parity: The target compound shares the same molecular weight (262.33 g/mol) as 5-bromo-2,4,6-trichloropyrimidine and the bicyclic thiadiazole analog (Entry 41, ). However, their core structures and substituents differ significantly, leading to divergent chemical behaviors. The halogenated pyrimidine (5-bromo-2,4,6-trichloropyrimidine) is fully aromatic and lacks the thiol group, making it more electrophilic and prone to nucleophilic substitution reactions .

Functional Group Influence: Thiol vs. Halogens: The thiol group in the target compound enables hydrogen bonding and metal coordination, which are absent in the halogenated analog. This property may enhance its solubility in polar solvents or biological activity . Benzodioxole vs.

Comparison with Benzodioxol-Containing Compounds

Benzodioxole derivatives are often studied for their psychoactive or medicinal properties. ), structurally related benzodioxol-substituted cathinones (e.g., Ethylone, Butylone) share the 1,3-benzodioxole motif but differ in core structure:

- Ethylone: Features a cathinone backbone (β-keto amphetamine) with a benzodioxole group .

Implications of Structural Variations

- Hydrogen Bonding and Crystallinity : The thiol group in the target compound may form stronger hydrogen bonds (e.g., S–H···N/O) compared to halogen or alkyl substituents, influencing crystal packing and melting points .

- Electrochemical Properties : The electron-rich benzodioxole group could enhance redox activity, making the compound a candidate for electrochemical sensors or catalysis.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a complex organic compound characterized by its unique structure that combines a benzodioxole ring with a dihydropyrimidine-thiol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antidiabetic applications.

Chemical Structure and Properties

- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione

- Molecular Formula : C13H14N2O2S

- CAS Number : 1142213-33-9

Research indicates that compounds with similar structural features exhibit various biological activities:

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest at the S phase in various cancer cell lines. The mechanism often involves modulation of microtubule dynamics, which is crucial for cell division and stability.

- Antidiabetic Potential : Some derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, studies have reported IC50 values indicating strong inhibitory effects against α-amylase, suggesting potential in managing diabetes .

Biological Activity Data

The following table summarizes key biological activities associated with related compounds:

| Compound | Activity | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| IIa | α-Amylase Inhibition | 0.85 | In vitro (various cell lines) |

| IIc | Anticancer Activity | 26 - 65 | MCF-7 (breast cancer) |

| IId | Antidiabetic Activity | 0.68 | Streptozotocin-induced diabetic mice |

| Benzodioxol Derivative | Cytotoxicity | >150 | Hek293t (normal cell line) |

Case Studies and Research Findings

- Anticancer Studies : A study characterized several benzodioxol derivatives for their anticancer properties. Compound IIc was particularly noted for its efficacy against cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for selective targeting in cancer therapy .

- Diabetes Management : In vivo studies using a streptozotocin-induced diabetic mice model demonstrated that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment. This suggests that derivatives of this compound could serve as effective agents in diabetes management .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could influence biochemical pathways related to cell growth and apoptosis, making them candidates for further development in therapeutic applications .

Q & A

Q. What are the key structural features of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can they be experimentally confirmed?

- Methodological Answer: The compound contains a benzodioxole moiety linked to a dihydropyrimidine ring with a thiol group. Structural confirmation requires X-ray crystallography (for 3D conformation) and spectroscopic techniques:

- NMR : Analyze and NMR to identify aromatic protons (benzodioxole), methyl groups, and thiol-related shifts.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Verify the presence of C=S (thiol) stretching vibrations (~1100–1250 cm) .

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves cyclocondensation of substituted thioureas with β-diketones or via Hantzsch-type reactions. Key steps:

- Reagent Selection : Use alkyl halides or acyl chlorides for functionalization. For example, iodopropane for S-alkylation (as seen in dihydropyrimidine derivatives) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water mixtures) to achieve >95% purity. Monitor via TLC and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Dynamic NMR : Investigate temperature-dependent shifts to detect tautomeric equilibria.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to validate electronic environments.

- Solvent Polarity Studies : Repeat experiments in solvents of varying polarity (e.g., DMSO vs. CDCl) to assess environmental effects .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Design kinetic studies under controlled conditions:

- Substrate Variation : Test reactions with different nucleophiles (e.g., amines, thiols) to evaluate steric/electronic effects.

- Temperature Dependence : Use Arrhenius plots to determine activation parameters.

- In-situ Monitoring : Employ UV-Vis or -NMR (if fluorinated analogs are used) to track reaction progress .

Q. How can researchers integrate this compound into structure-activity relationship (SAR) studies for antimicrobial applications?

- Methodological Answer: Use a quadripolar methodological framework (theoretical, epistemological, morphological, technical):

- Theoretical : Link to known pyrimidine-based antimicrobial mechanisms (e.g., enzyme inhibition).

- Technical : Synthesize analogs with modified substituents (e.g., nitro, fluoro groups) and test against Gram-positive/-negative bacteria.

- Data Analysis : Apply multivariate statistics (PCA, cluster analysis) to correlate structural features with MIC values .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer: Crystallization difficulties often stem from flexibility or polymorphism. Solutions include:

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.

- Vapor Diffusion : Use slow evaporation (e.g., ether diffusion into DCM solution) to grow single crystals.

- Temperature Ramping : Gradually cool saturated solutions to induce nucleation .

Data Contradiction & Validation

Q. How should researchers address inconsistent biological activity data across in vitro and in vivo models?

- Methodological Answer: Discrepancies may arise from bioavailability or metabolic instability. Validate via:

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).

- Isotope Labeling : Use -labeled compound to track distribution and degradation in vivo .

Methodological Frameworks

Q. What conceptual frameworks guide mechanistic studies of this compound’s thiol group reactivity?

- Methodological Answer: Apply Marcus theory for electron transfer or Hammett linear free-energy relationships (LFER) to quantify substituent effects on reactivity. Use kinetic isotope effects (KIEs) to probe transition states .

Safety & Handling

Q. What protocols ensure safe handling of the compound’s thiol group during laboratory experiments?

- Methodological Answer: Thiols are prone to oxidation and toxicity. Use:

- Inert Atmosphere : Conduct reactions under nitrogen/argon.

- PPE : Wear nitrile gloves and safety goggles.

- Waste Disposal : Quench excess thiol with oxidizing agents (e.g., HO) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.